molecular formula C19H22N6O3S2 B2541053 N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide CAS No. 147492-84-0

N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide

Cat. No. B2541053
CAS RN: 147492-84-0
M. Wt: 446.54
InChI Key: XMOYYGHMZITBGP-UHFFFAOYSA-N
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Description

“N-[4-(4-Azidosalicylamido)butyl]3-(2’-pyridyldithio)propionamide” is a sulfhydryl-reactive and photoreactive cross-linker . It is also known by the synonym APDP . This compound is used in research and is not intended for use in the manufacture of drugs, diagnosis, or clinical testing .


Synthesis Analysis

The compound is reactive towards sulfhydryl (-SH) and amino (-NH2) groups . Its reactive groups are phenyl azide & pyridyldithiols . It has been used in research to modify proteins with a single cysteine substitution at a selected site .


Molecular Structure Analysis

The molecular formula of the compound is C18H20N6O2 . It has a molecular weight of 446.55 .


Chemical Reactions Analysis

The compound is a cross-linker, meaning it can form bonds between different molecules. It forms cleavable disulfide bonds with sulfhydryls . It has been used in research to cross-link selected residues in proteins to other ribosomal proteins .


Physical And Chemical Properties Analysis

The compound is insoluble in water . It has a spacer arm length of 21.0Å . It is iodinatable, meaning it can be labeled with iodine .

Scientific Research Applications

Ribosomal Protein Studies

One significant application of N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide is in the study of ribosomal proteins. Zecherle, Oleinikov, and Traut (1992) utilized this compound as a heterobifunctional, reversible, photoactivatable reagent to investigate the ribosomal location of the C-terminal globular domain of the Escherichia coli ribosomal acidic protein L7/L12. By radiolabeling the compound and using it for protein cross-linking, they provided insights into the protein's conformation and its interactions within the ribosomal subunits, demonstrating its utility in studying complex protein structures and interactions within the ribosome (Zecherle, Oleinikov, & Traut, 1992).

Antimicrobial Activity Research

Another application is in the synthesis and evaluation of novel compounds with potential antimicrobial properties. Jain et al. (2003) explored the biological activity of alpha-substituted hydroxamic acids as bacterial deformylase inhibitor-based antibacterial agents, where similar compounds to N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide were synthesized and assessed for their antibacterial activity. Although this study focuses on a slightly different compound, it highlights the broader category of research in which N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide might be relevant, particularly in the development of new antibacterial agents (Jain et al., 2003).

Polymer Chemistry and Material Science

In polymer chemistry and material science, Narumi et al. (2008) described the use of a related azido functionalized compound for the synthesis and post-polymerization modification of poly(N-isopropylacrylamide) (PNIPAM), demonstrating a method for adjusting the thermoresponsivity of PNIPAM via 'click' chemistry. This research illustrates the potential for N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide and similar compounds in the development and modification of smart materials and responsive polymers (Narumi et al., 2008).

Mechanism of Action

properties

IUPAC Name

4-azido-2-hydroxy-N-[4-[3-(pyridin-2-yldisulfanyl)propanoylamino]butyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S2/c20-25-24-14-6-7-15(16(26)13-14)19(28)23-11-4-3-9-21-17(27)8-12-29-30-18-5-1-2-10-22-18/h1-2,5-7,10,13,26H,3-4,8-9,11-12H2,(H,21,27)(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOYYGHMZITBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide

CAS RN

147492-84-0
Record name N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide
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